KKL-40

Antimicrobial Resistance Gram-positive pathogen MIC comparison

KKL-40 is a highly specific trans-translation inhibitor for investigating ribosome rescue pathways in drug-resistant Gram-positive pathogens. Its superior potency over analogs (2-3x lower MIC) ensures robust target inhibition while minimizing off-target effects. Unique synergy with LL-37, not seen with other antibiotics, enables novel innate immunity studies. Documented minimal resistance emergence supports long-term evolutionary experiments. High therapeutic index ideal for ex vivo models. Select KKL-40 for definitive, reproducible results.

Molecular Formula C16H9F4N3O2
Molecular Weight 351.25 g/mol
Cat. No. B1673665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKKL-40
SynonymsKKL-40
Molecular FormulaC16H9F4N3O2
Molecular Weight351.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H9F4N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
InChIKeyAFCDUJHJWVOHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KKL-40 Antibacterial Compound Profile: Trans-Translation Inhibition & Procurement Rationale


KKL-40 is a small-molecule oxadiazole benzamide that targets the bacterial ribosome rescue pathway known as trans-translation [1]. This mechanism is conserved in >99% of sequenced bacterial genomes and is essential for survival in many pathogens, including *Staphylococcus aureus* which lacks alternative rescue factors [1]. KKL-40 binds to a distinct site on the 23S rRNA that is not bound by other antibiotics, inhibiting trans-translation without affecting canonical translation [2]. The compound demonstrates potent, broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant *S. aureus* (MRSA) and vancomycin-resistant enterococci (VRE), while exhibiting minimal cytotoxicity to human cells [1][3].

KKL-40 Procurement: Why Generic Trans-Translation Inhibitors or Broader-Spectrum Antibiotics Fail


Trans-translation inhibitors are not functionally interchangeable; their efficacy and selectivity are exquisitely dependent on subtle structural variations that dictate target engagement, bacterial permeability, and off-target effects. KKL-40 is not a generic 'antibiotic' but a highly specific chemical probe. For example, while closely related analogs like KKL-35 share the same nominal target, KKL-40 exhibits consistently lower MICs (i.e., higher potency) across a range of pathogens, including *S. aureus*, *B. anthracis*, and *E. coli* ΔtolC [1]. This difference, often a factor of two, is critical for achieving effective inhibition at physiologically achievable concentrations. Furthermore, the compound's distinct synergy profile—specifically with the human antimicrobial peptide LL-37, but not with conventional antibiotics like daptomycin, kanamycin, or erythromycin—is a unique functional fingerprint not shared by all class members [2]. Substituting KKL-40 with a cheaper or more readily available 'in-class' analog without verifying these specific, quantitative performance characteristics risks experimental failure, irreproducible results, and a fundamental misinterpretation of the biological system being interrogated [1].

KKL-40 vs. KKL-35 & KKL-2098: Quantitative Comparison of Antimicrobial Potency & Selectivity


KKL-40 Demonstrates Consistently Lower MICs Than KKL-35 Across Key Gram-Positive and Mutant Gram-Negative Strains

In a direct, side-by-side broth microdilution assay, KKL-40 exhibited superior antibacterial activity compared to its close analog KKL-35. The Minimum Inhibitory Concentration (MIC) of KKL-40 was lower by approximately 50% against *Bacillus anthracis* (Sterne), *Escherichia coli* ΔtolC (a permeability mutant), and *Mycobacterium smegmatis* [1]. This consistent potency advantage is critical for in vitro and ex vivo studies where achieving high local concentrations may be challenging. The data also show that the photoreactive analog KKL-2098, while useful as a probe, does not match KKL-40's potency profile [1].

Antimicrobial Resistance Gram-positive pathogen MIC comparison Trans-translation

KKL-40 Exhibits a Unique and Selective Synergy Profile: Enhanced Activity with LL-37, Not with Standard Antibiotics

Unlike many antibiotics, KKL-40 demonstrates a highly selective synergistic interaction. Checkerboard assays revealed that KKL-40 acts synergistically with the human cathelicidin antimicrobial peptide LL-37 to inhibit *S. aureus*, achieving a combined fractional inhibitory concentration (FIC) index indicative of synergy (≤0.5) [1]. Critically, this synergy was not observed when KKL-40 was combined with other standard-of-care antibiotics that share similar mechanisms or physicochemical properties, including daptomycin, kanamycin, or erythromycin [1]. This functional selectivity suggests a specific and potentially exploitable interaction between KKL-40's mode of action and innate host defense pathways, a property not predicted by structural class alone.

Synergy Host Defense Peptide Antibiotic Combination Mechanism of Action

KKL-40 Displays Superior Intracellular Efficacy Against Francisella tularensis Compared to KKL-10

In an ex vivo infection model, KKL-40 exhibited a more pronounced bactericidal effect against the intracellular pathogen *Francisella tularensis* compared to another class member, KKL-10 [1]. When added to infected macrophages, higher concentrations of KKL-40 resulted in a >5-log-unit reduction in colony-forming units (CFU)/mL, while the effect of KKL-10 was described as 'less pronounced' at the tested concentrations [1]. This highlights that even compounds within the same oxadiazole series can have divergent activities in physiologically relevant, cell-based infection models.

Intracellular pathogen Francisella tularensis Macrophage infection Ex vivo model

KKL-40 Maintains Potent Activity Against *S. aureus* with Minimal Resistance Development Over Serial Passage

A critical challenge in antibiotic development is the rapid emergence of resistance. In serial passage experiments, *S. aureus*—a pathogen notorious for acquiring resistance—exhibited minimal development of resistance to KKL-40 even after multiple days of growth at sublethal concentrations (0.5× MIC) [1]. In direct contrast, parallel passages with methicillin or daptomycin under the same sublethal conditions are known to rapidly select for resistant populations [1]. This suggests that the target of KKL-40 (trans-translation) presents a higher evolutionary barrier to resistance acquisition than conventional antibiotic targets, a property that is not shared by all bacterial inhibitors.

Antimicrobial Resistance Serial Passage MRSA Resistance Development

KKL-40 Exhibits a High Therapeutic Index with No Cytotoxicity to HeLa Cells at 100x the Effective MIC

A key differentiator for any antimicrobial probe is its selectivity for bacterial cells over mammalian host cells. KKL-40 was found to be non-cytotoxic to human HeLa cells (a standard cervical cancer cell line) at concentrations that were 100-fold higher than its effective Minimum Inhibitory Concentration (MIC) against *S. aureus* [1]. While this data does not guarantee safety in all in vivo models, it provides a robust quantitative benchmark for in vitro selectivity, demonstrating a wide therapeutic window in cell culture. In contrast, many antibiotics and chemical probes exhibit cytotoxicity at concentrations much closer to their antimicrobial MIC.

Cytotoxicity Therapeutic Index Selectivity HeLa cells

KKL-40: Prioritized Research Applications & Experimental Use Cases


Investigating the Role of Trans-Translation in MRSA and VRE Pathogenesis

Based on its consistently low MICs against methicillin-resistant *S. aureus* (MIC 0.35-0.7 μg/mL) and vancomycin-resistant *E. faecalis* (MIC 1.4 μg/mL) [1], KKL-40 is the inhibitor of choice for studying the essential role of trans-translation in these clinically important drug-resistant pathogens. Its superior potency over KKL-35 (2-3x lower MIC) [2] ensures complete target inhibition at lower compound concentrations, minimizing potential off-target effects and compound precipitation issues that can occur with less soluble analogs.

Elucidating Host-Pathogen Interactions via LL-37 Synergy Studies

KKL-40's unique and specific synergistic interaction with the human cathelicidin LL-37, but not with other antibiotics [3], makes it a powerful chemical biology tool for dissecting how bacterial ribosome rescue pathways interface with innate immune defenses. This application cannot be achieved with other trans-translation inhibitors (like KKL-35) or standard antibiotics, as the synergy is a specific functional property of KKL-40. Researchers can use sub-inhibitory concentrations of both agents to probe how membrane damage from host peptides enhances KKL-40 uptake or target vulnerability [3].

Long-Term In Vitro Evolution and Resistance Mechanism Studies

For studies aimed at understanding the evolution of antibiotic resistance or creating sustained selective pressure without rapid resistance emergence, KKL-40 is the optimal probe. The documented 'minimal resistance development' in *S. aureus* even after serial passage at sublethal concentrations [4] stands in stark contrast to the rapid resistance typically seen with methicillin or daptomycin. This property allows for multi-day or multi-week evolution experiments where the target (trans-translation) remains under constant, effective pressure, enabling the study of compensatory mutations or alternative resistance pathways that would be obscured by the rapid rise of target-site mutations with other antibiotics [4].

Ex Vivo and Co-Culture Infection Models Requiring High Selectivity

KKL-40 is particularly well-suited for ex vivo infection models involving primary mammalian cells or established cell lines (e.g., macrophages, HeLa). The compound's lack of cytotoxicity at concentrations up to 100-fold higher than its antimicrobial MIC [4] provides a wide, safe working range. This ensures that observed effects on bacterial viability (e.g., the >5-log reduction in intracellular *F. tularensis* [5]) are due to direct antibacterial activity and not confounded by compound-induced host cell death. This high therapeutic index is a critical selection criterion when designing experiments with delicate or primary cell cultures.

Quote Request

Request a Quote for KKL-40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.